

# Salicyloylaminotriazole (CAS Number 36411-52-6): A Technical Guide

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## Compound of Interest

Compound Name: **Salicyloylaminotriazole**

Cat. No.: **B1213844**

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## Abstract

**Salicyloylaminotriazole**, with the CAS number 36411-52-6, is a heterocyclic organic compound that has garnered interest within the scientific community for its potential as a biochemical inhibitor. Structurally, it incorporates a salicylamide moiety linked to a triazole ring, a feature that suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the known properties of **Salicyloylaminotriazole**, including its chemical and physical characteristics. While specific quantitative biological data and detailed experimental protocols for this exact compound are not extensively available in the public domain, this document outlines its general classification as a protein kinase inhibitor and its noted applications in cancer therapy and cell differentiation research. Furthermore, this guide furnishes representative experimental protocols and conceptual signaling pathway diagrams to facilitate further investigation into its mechanism of action and therapeutic potential.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Salicyloylaminotriazole** is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

Table 1: Chemical and Physical Properties of **Salicyloylaminotriazole**

Property	Value	Reference(s)
IUPAC Name	2-hydroxy-N-(1H-1,2,4-triazol-3-yl)benzamide	[1]
Synonyms	3-Salicylamido-1H-1,2,4-triazole, 3-(Salicyloylamino)-1,2,4-triazole, SCAO, SAT	[2]
CAS Number	36411-52-6	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>4</sub> O <sub>2</sub>	[1][2]
Molecular Weight	204.19 g/mol	[1][3]
Appearance	White to off-white solid/powder	[3][4]
Melting Point	275-276 °C	[2]
Density	1.552 g/cm <sup>3</sup>	[2][3]
Solubility	DMSO (Slightly)	[2]
pKa (Predicted)	7.99 ± 0.30	[2]

## Biological Activity and Potential Applications

**Salicyloylaminotriazole** is primarily classified as a protein kinase inhibitor.[2] This class of compounds is of significant interest in drug discovery, particularly in oncology, as kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

## Anticancer Research

The compound has been noted for its potential to inhibit the growth of cancer cells.[2] While specific IC<sub>50</sub> values against various cancer cell lines are not publicly available, its classification as a kinase inhibitor suggests that it may interfere with signaling pathways essential for cancer cell proliferation, survival, and metastasis.

## Cell Differentiation Studies

**Salicyloylaminotriazole** is also utilized as a tool in cell differentiation research.<sup>[2]</sup> Small molecules that can influence cell fate are valuable for understanding developmental processes and for potential applications in regenerative medicine. The mechanism by which this compound affects cell differentiation is likely linked to its kinase inhibitory activity, as protein kinases play a pivotal role in these complex biological processes.

## Experimental Protocols

Detailed experimental protocols for **Salicyloylaminotriazole** are not readily found in published literature. However, the following sections provide representative methodologies for key experiments that would be relevant for characterizing its biological activity.

### Protein Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to assess the *in vitro* inhibitory activity of **Salicyloylaminotriazole** against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Salicyloylaminotriazole** against a target protein kinase.

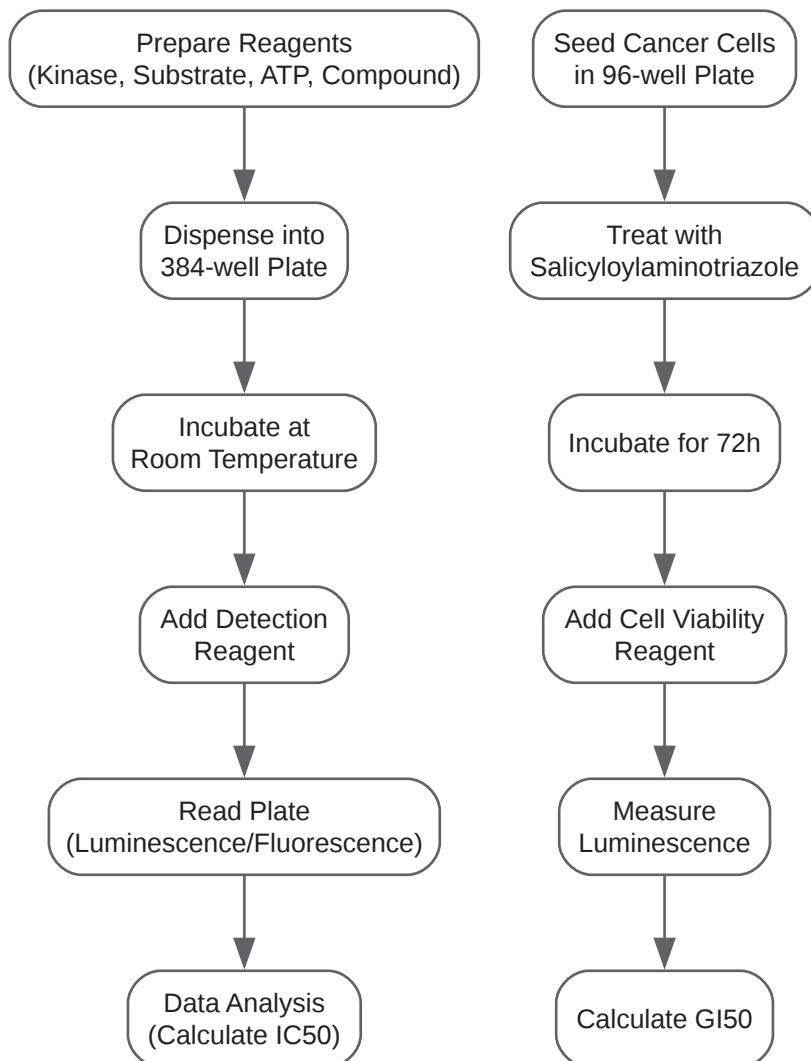
#### Materials:

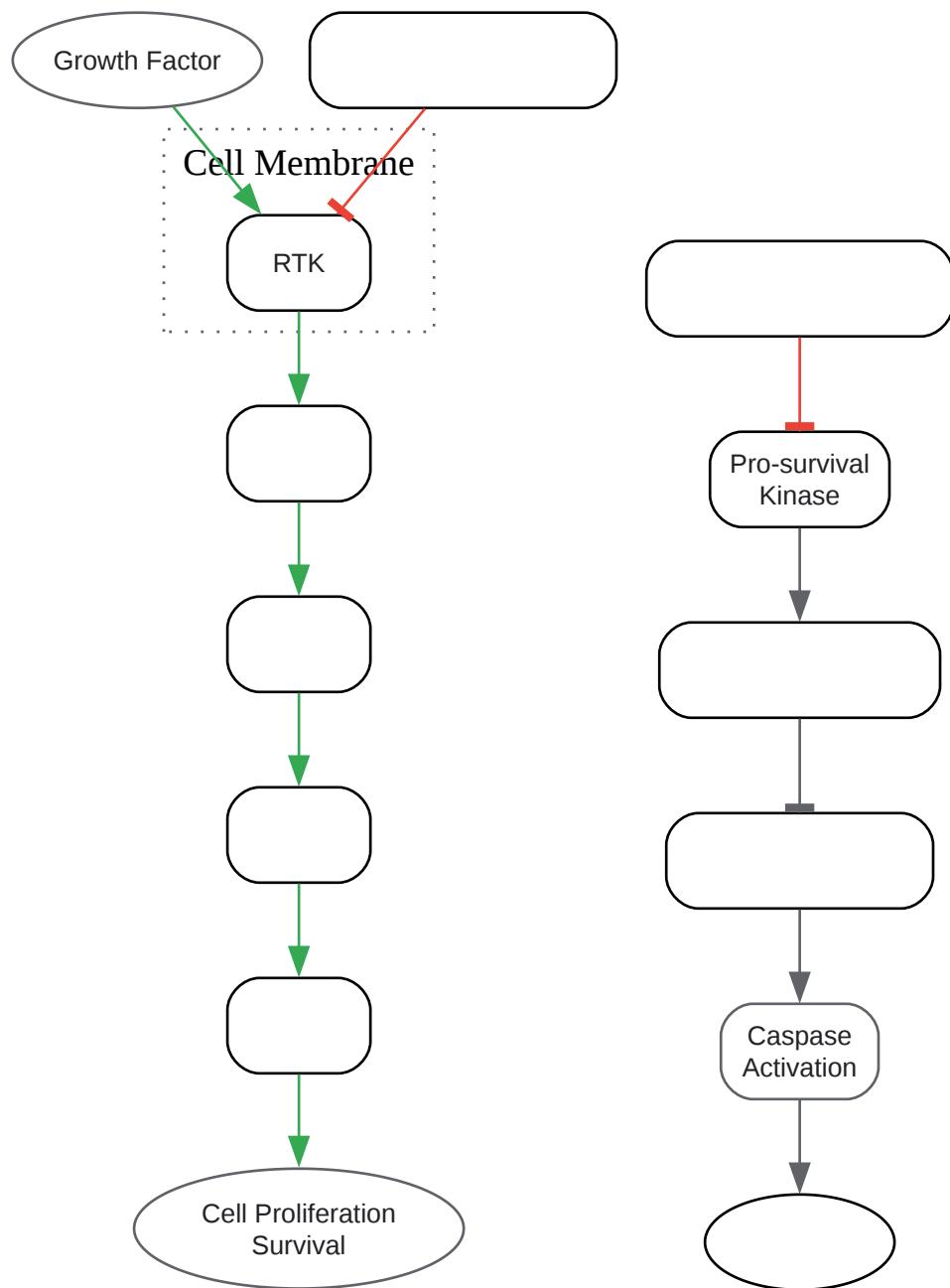
- Recombinant human protein kinase
- Specific peptide substrate for the kinase
- **Salicyloylaminotriazole** (dissolved in DMSO)
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- Assay detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well microplates

#### Procedure:

- Prepare serial dilutions of **Salicyloylaminotriazole** in DMSO. A typical starting concentration range is 100  $\mu$ M to 1 nM.
- In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted **Salicyloylaminotriazole** or DMSO (vehicle control).
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the  $K_m$  value for the specific kinase.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

Diagram 1: General Workflow for a Kinase Inhibition Assay



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